molecular formula C10H12BNO5 B1363727 4-((4-Boronophenyl)amino)-4-oxobutanoic acid CAS No. 480424-95-1

4-((4-Boronophenyl)amino)-4-oxobutanoic acid

Cat. No.: B1363727
CAS No.: 480424-95-1
M. Wt: 237.02 g/mol
InChI Key: VYUCUZOJUHAJLU-UHFFFAOYSA-N
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Description

4-((4-Boronophenyl)amino)-4-oxobutanoic acid is a synthetic amide derivative characterized by a succinamic acid backbone substituted with a 4-boronophenyl group. Thus, this article focuses on structurally analogous compounds with substituents such as bromo, nitro, chloro, ethoxy, and others, leveraging available data to infer trends in properties and applications.

Properties

IUPAC Name

4-(4-boronoanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BNO5/c13-9(5-6-10(14)15)12-8-3-1-7(2-4-8)11(16)17/h1-4,16-17H,5-6H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUCUZOJUHAJLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)NC(=O)CCC(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377705
Record name N-(4-Phenylboronic)succinamic acid
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Molecular Weight

237.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480424-95-1
Record name 4-[(4-Boronophenyl)amino]-4-oxobutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480424-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Phenylboronic)succinamic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 480424-95-1
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Boronophenyl)amino)-4-oxobutanoic acid typically involves the reaction of 4-boronophenylamine with succinic anhydride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-((4-Boronophenyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic acid derivatives, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-((4-Boronophenyl)amino)-4-oxobutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((4-Boronophenyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boron atom in the compound can form reversible covalent bonds with hydroxyl or amino groups in the target molecules, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, bromo) increase acidity and stabilize hydrogen-bonding networks in crystals .
  • Electron-donating groups (e.g., ethoxy) improve solubility but reduce melting points .
  • Ortho-substituents (e.g., 2-fluoro-5-methyl) disrupt molecular planarity, affecting packing efficiency .

Crystallographic and Spectroscopic Features

Crystal structures of bromo and methylidene derivatives reveal distinct hydrogen-bonding patterns:

  • 4-[(4-Bromophenyl)amino]-2-methylidene-4-oxobutanoic acid forms dimeric hydrogen bonds (N–H⋯O and O–H⋯O) along the [1 1 0] axis, creating a robust R₂²(8) motif. The dihedral angle between the phenyl ring and oxoamine group is 24.8° (molecule A) and 77.1° (molecule B), indicating conformational flexibility .
  • 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic acid exhibits conjugated carbonyl groups (IR: 1720 cm⁻¹ for carboxylic acid, 1697 cm⁻¹ for amide) and aromatic C=C stretching (1593 cm⁻¹). NMR data confirm trans-configuration of the propenoyl group .

Biological Activity

4-((4-Boronophenyl)amino)-4-oxobutanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, presenting data from various studies, including case studies and comparative analyses.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Boronophenyl Group : Enhances reactivity and can participate in various interactions within biological systems.
  • Oxobutanoic Acid Moiety : Contributes to acidity and potential enzyme interactions.

The chemical formula is C11H12BNO3C_{11}H_{12}BNO_3, with a molecular weight of approximately 233.03 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly:

  • Anticancer Activity : The compound has shown promising results against several cancer cell lines, including estrogen receptor-positive breast cancer (MCF7).
  • Antimicrobial Properties : Exhibits activity against a range of bacteria and fungi.

The anticancer effects are primarily attributed to the compound's ability to induce apoptosis and inhibit cell proliferation. Studies have shown that:

  • Cell Line Studies : In vitro assays demonstrated IC50 values in the low micromolar range against MCF7 cells, indicating potent activity.
  • Molecular Mechanisms : The compound may interact with specific enzymes involved in cell cycle regulation and apoptosis pathways.

Case Study

A notable study evaluated the efficacy of this compound on MCF7 cells, revealing:

ParameterValue
IC50 (µM)0.5
MechanismApoptosis induction via mitochondrial pathways

Spectrum of Activity

The compound has been tested against various pathogens, including Gram-positive and Gram-negative bacteria. The results indicate:

  • Minimum Inhibitory Concentration (MIC) : For Staphylococcus aureus, the MIC was found to be 32 µg/mL.

Comparative Analysis

To understand the uniqueness of this compound's antimicrobial properties, it is beneficial to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
4-BromophenylamineLacks boron functionalityLimited antimicrobial activity
2-Aminobenzoic acidSimilar core structureModerate activity against select bacteria

Molecular Interactions

The biological activity of this compound is thought to arise from its interactions with molecular targets:

  • Hydrogen Bonding : The boron atom can form coordination complexes with biomolecules.
  • Aromatic Interactions : The phenyl group engages in π-π stacking with aromatic residues in proteins.

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